Phenanthrene-9,10-diimine
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Overview
Description
Phenanthrene-9,10-diimine is an organic compound with the molecular formula C14H10N2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where the 9 and 10 positions are substituted with imine groups. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-9,10-diimine can be synthesized through the reaction of 9,10-phenanthrenequinone with aniline derivatives. For instance, the reaction of 9,10-phenanthrenequinone with 2,6-dimethylaniline in the presence of titanium tetrachloride and 1,4-diazabicyclo[2.2.2]octane (DABCO) at 140°C yields the desired diimine compound . Another method involves the reaction of 2,4,6-trimethylaniline (mesitylaniline) with 9,10-phenanthrenequinone in anhydrous toluene using titanium tetrachloride as a catalyst at room temperature .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-9,10-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to phenanthrene or its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the imine groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.
Reduction: Hydrogen gas with a catalyst like Raney nickel is often used.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: 9,10-dihydrophenanthrene.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene-9,10-diimine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with metals such as nickel, chromium, cobalt, and copper.
Material Science:
Biochemistry: Its derivatives are explored for their potential biological activities, including interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of Phenanthrene-9,10-diimine primarily involves its role as a ligand in coordination complexes. It can donate electron pairs from the nitrogen atoms to metal centers, forming stable complexes. These complexes can exhibit unique electronic properties and reactivity, making them useful in catalysis and material science .
Comparison with Similar Compounds
1,2-Bis(imino)acenaphthene (BIAN): A well-studied redox-active ligand with similar coordination properties.
Phenanthrenequinone: The parent compound from which Phenanthrene-9,10-diimine is derived.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with different reactivity.
Uniqueness: this compound is unique due to its fused aromatic system combined with the steric and electronic effects of the imine groups. This combination allows for the formation of a broad range of metal complexes with varying electronic properties and reactivity .
Properties
CAS No. |
5665-52-1 |
---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
phenanthrene-9,10-diimine |
InChI |
InChI=1S/C14H10N2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,15-16H |
InChI Key |
ASBFNPBREVZDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=N)C2=N |
Origin of Product |
United States |
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